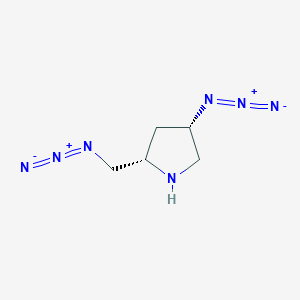
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Esterification: The reaction of pentanedioic acid with ethanol in the presence of an acid catalyst to form the diethyl ester.
Aldol Condensation: The formation of the 3,3-bis(1-oxo-4-penten-1-yl) moiety through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, optimized for yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of multiple functional groups, which can participate in various reaction pathways. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Pentanedioic acid, diethyl ester: A simpler ester derivative of pentanedioic acid.
3,3-bis(1-oxo-4-penten-1-yl)pentanedioic acid: A similar compound without the ester groups.
特性
CAS番号 |
918544-91-9 |
|---|---|
分子式 |
C19H28O6 |
分子量 |
352.4 g/mol |
IUPAC名 |
diethyl 3,3-di(pent-4-enoyl)pentanedioate |
InChI |
InChI=1S/C19H28O6/c1-5-9-11-15(20)19(13-17(22)24-7-3,14-18(23)25-8-4)16(21)12-10-6-2/h5-6H,1-2,7-14H2,3-4H3 |
InChIキー |
NVHHTDJROYXCHP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)CCC=C)C(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)



![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
